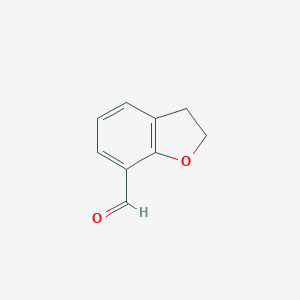
2,3-Dihydrobenzofuran-7-carbaldehyde
Cat. No. B171238
Key on ui cas rn:
196799-45-8
M. Wt: 148.16 g/mol
InChI Key: CLXXUGOCVBQNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06849649B2
Procedure details


2,3-Dihydrobenzo[b]furan (Maybridge Chemicals) (25 g, 0.21 mole) was taken up in DCM (500 ml) and stirred under nitrogen at 0° C. SnCl4 (36.5 ml, 0.3 mole) was added in one portion to produce a pale yellow solution. Dichloromethyl methyl ether (18.8 ml, 0.21 mole) was then added and the solution stirred for 30 min, after which time the cooling bath was removed and the reaction poured onto ice-water (1000 ml). The organic layer was separated, washed with water (2×100 ml), 2N HCl (100 ml) and brine (50 ml), and then charcoal (30 g) and Na2SO4 were added to the solution. Filtration through Celite and evaporation gave a black oil, which was subjected to flash chromatography using 7-10% EtOAc in pentane to give the title product (190 mg, 0.01%); 1HNMR (400 MHz, CDCl3) δ: 3.24 (t, 2H), 4.75 (t, 2H), 6.93 (t, 1H), 7.40 (d, 1H), 7.59 (d, 1H), 10.2 (s, 1H); LRMS: (M+H) 149, TS+. Anal. Found: C, 72.98; H, 5.46%. C9H8O2 requires C, 72.96; H, 5.44%.

Name
SnCl4
Quantity
36.5 mL
Type
reactant
Reaction Step Two





Name
Yield
0.01%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.Cl[Sn](Cl)(Cl)Cl.[CH3:15][O:16]C(Cl)Cl.CCOC(C)=O>C(Cl)Cl.CCCCC>[O:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[C:9]([CH:15]=[O:16])[C:2]1=2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C2=C(CC1)C=CC=C2
|
Step Two
|
Name
|
SnCl4
|
|
Quantity
|
36.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
18.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under nitrogen at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a pale yellow solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution stirred for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which time the cooling bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction poured onto ice-water (1000 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×100 ml), 2N HCl (100 ml) and brine (50 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
charcoal (30 g) and Na2SO4 were added to the solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
through Celite and evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a black oil, which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C2=C(CC1)C=CC=C2C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 190 mg | |
| YIELD: PERCENTYIELD | 0.01% | |
| YIELD: CALCULATEDPERCENTYIELD | 0.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
